4-Bromo-1,3-diethyl-1H-pyrazole
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Overview
Description
4-Bromo-1,3-diethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-diethyl-1H-pyrazole typically involves the bromination of 1,3-diethyl-1H-pyrazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-diethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-1,3-diethyl-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-diethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the structure of the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4-Bromo-1H-pyrazole: Lacks the ethyl groups, resulting in different chemical properties and uses.
1,3-Diethyl-1H-pyrazole:
Uniqueness
4-Bromo-1,3-diethyl-1H-pyrazole is unique due to the presence of both bromine and ethyl groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in research and industry.
Biological Activity
4-Bromo-1,3-diethyl-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at position 4 and ethyl groups at positions 1 and 3 contributes to its unique chemical properties, making it a valuable intermediate in various chemical syntheses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of pyrazoles demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action likely involves interference with microbial metabolic pathways, inhibiting growth and replication .
Compound | Bacterial Strains Tested | Activity Level |
---|---|---|
This compound | E. coli, S. aureus | Moderate |
Derivative A | Pseudomonas aeruginosa | High |
Derivative B | Klebsiella pneumoniae | Low |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in several studies. One notable study demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this pyrazole derivative could be developed as a lead compound for anti-inflammatory therapies .
Study | Cytokine Inhibition (%) | Reference |
---|---|---|
Compound tested against TNF-α | 76% at 1 µM | |
Compound tested against IL-6 | 86% at 1 µM |
Anticancer Activity
Emerging research highlights the potential of this compound as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have been published regarding the biological effects of pyrazole derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against standard bacterial strains. The results indicated that certain substitutions on the pyrazole ring significantly enhanced activity against resistant strains .
- Anti-inflammatory Mechanisms : Another research project focused on the anti-inflammatory effects of pyrazoles in animal models. The study found that treatment with these compounds resulted in reduced edema and lower levels of inflammatory markers compared to control groups .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or inflammatory responses.
- Receptor Modulation : It may also affect receptor signaling pathways involved in inflammation and cancer progression.
Properties
IUPAC Name |
4-bromo-1,3-diethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-3-7-6(8)5-10(4-2)9-7/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSTWZWJNBMJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1Br)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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